molecular formula C8H17NS B1595167 2-(Cyclohexylthio)ethanamine CAS No. 67215-19-4

2-(Cyclohexylthio)ethanamine

Cat. No. B1595167
CAS RN: 67215-19-4
M. Wt: 159.29 g/mol
InChI Key: MDNQNAWXAWNTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-(Cyclohexylthio)ethanamine consists of a cyclohexyl group attached to a sulfur atom, which is in turn attached to a two-carbon chain ending in an amine group .


Chemical Reactions Analysis

Amines, such as 2-(Cyclohexylthio)ethanamine, can undergo a variety of reactions. They can react with acid chlorides to form amides . The basicity of amines can also vary depending on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .

Scientific Research Applications

Mercury Detection

A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine was developed for the selective detection of mercury (Hg 2+). This compound acts as both a fluoroionophore and a chromophore, indicating mercury binding through fluorescence quenching and a chromogenic change visible to the naked eye. It operates as an ON-OFF fluorescence switch upon Hg 2+ binding, with a detection limit of 20 ppb in a solvent mixture of acetonitrile and water (Wanichacheva et al., 2009).

Infrared Spectroscopy and STM Imaging

Cyclohexene-2-ethanamine's vibrational properties have been explored through both theoretical calculations and experimental techniques like infrared (IR) spectroscopy. Additionally, theoretical calculation of STM images for electron density of cyclohexene-2-ethanamine offers insights into its molecular structure (Izgi et al., 2008).

Antimicrobial and Antiviral Evaluation

2-(1H-indol-3-yl)ethylthiourea derivatives, prepared by condensation of 2-(1H-indol-3-yl)ethanamine with aryl/alkylisothiocyanates, showed significant antimicrobial activity against Gram-positive cocci and antifungal activity. These compounds, particularly one derivative, demonstrated potent activity against HIV-1 wild type and variants with clinically relevant mutations (Sanna et al., 2018).

Electrocatalysis

Research on organo Ruthenium–Nickel dithiolates has introduced a new family of RuNi dithiolates featuring geometrically flexible Ni centers. These compounds enable both acid-base and redox chemistry, mimicking the behavior characteristic of the hydrogenases. This demonstrates their potential in electrocatalytic applications (Chambers et al., 2013).

Cysteamine Complexes with Metal Ions

The study of cysteamine (2-ammoniumethanethiolate) and its complexes with group 12 metal ions (ZnII, CdII, HgII) highlights the differences in coordination chemistry among these metals when bound to a small N,S-donor ligand. This research is significant for understanding the coordination chemistry and potential applications of these complexes in various fields (Fleischer et al., 2005).

Mechanism of Action

Mode of Action

It is known to be used as a reagent in organic synthesis , suggesting that it may interact with various molecules to facilitate chemical reactions.

Biochemical Pathways

The specific biochemical pathways affected by 2-(Cyclohexylthio)ethanamine are currently unknown

Result of Action

As a reagent in organic synthesis, it likely contributes to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Cyclohexylthio)ethanamine can be influenced by various environmental factors. For instance, it is known to be a flammable liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . Therefore, the presence of these solvents can affect its action and stability. Additionally, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

properties

IUPAC Name

2-cyclohexylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNQNAWXAWNTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307624
Record name 2-(Cyclohexylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67215-19-4
Record name 67215-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Cyclohexylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylthio)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylthio)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(Cyclohexylthio)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(Cyclohexylthio)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(Cyclohexylthio)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(Cyclohexylthio)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.